Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate
Description
Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate is a pyrazole-based ester featuring a trifluoropropyl substituent at the 1-position and two methyl ester groups at the 3- and 5-positions. This compound is structurally significant due to the electron-withdrawing trifluoromethyl group, which enhances its stability and influences its reactivity in chemical synthesis. Pyrazole derivatives are widely utilized in medicinal chemistry, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and structural diversity .
Properties
Molecular Formula |
C10H11F3N2O4 |
|---|---|
Molecular Weight |
280.20 g/mol |
IUPAC Name |
dimethyl 1-(3,3,3-trifluoropropyl)pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C10H11F3N2O4/c1-18-8(16)6-5-7(9(17)19-2)15(14-6)4-3-10(11,12)13/h5H,3-4H2,1-2H3 |
InChI Key |
SHQQPHTVTKDVTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 3,3,3-trifluoropropylhydrazine with dimethyl acetylenedicarboxylate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Pyrazole amides.
Scientific Research Applications
Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The trifluoropropyl derivative is compared with analogous pyrazole dicarboxylates differing in substituents at the 1-position:
Physicochemical Properties
- Electronic Effects : The trifluoropropyl group (strong electron-withdrawing) reduces electron density on the pyrazole ring compared to chloropropyl (moderate electron-withdrawing) or methoxy-oxopropyl (electron-donating) substituents. This impacts reactivity in nucleophilic substitutions .
- Hydrogen Bonding: Unlike the cyanomethyl derivative, which forms R₂²(10) dimers, the trifluoropropyl compound’s intermolecular interactions are dominated by weaker van der Waals forces due to the bulky CF₃ group .
- Solubility: Fluorinated derivatives generally exhibit lower aqueous solubility compared to chlorinated or non-halogenated analogs, affecting their application in biological systems .
Crystallographic and Spectroscopic Differences
- Crystal Packing: The trifluoropropyl derivative’s crystal structure is less likely to form hydrogen-bonded networks compared to the cyanomethyl or chloropropyl derivatives, as observed in XRD studies .
- Spectroscopic Signatures : IR and NMR spectra show distinct shifts for CF₃ (δ ~ -60 ppm in ¹⁹F NMR) versus Cl (δ ~ 3.5 ppm in ¹H NMR for CH₂Cl) groups, aiding structural characterization .
Key Research Findings
- Agrochemical Potential: Fluorinated pyrazoles demonstrate superior pest resistance compared to chlorinated analogs, attributed to their resistance to enzymatic degradation .
- Thermal Stability : The trifluoropropyl derivative exhibits higher thermal stability (Tₘ > 150°C) than the methoxy-oxopropyl analog (Tₘ ~ 120°C), making it suitable for high-temperature reactions .
- Environmental Impact : Chlorinated derivatives pose higher eco-toxicity risks, whereas fluorinated compounds show persistence but lower acute toxicity, necessitating specialized disposal protocols .
Biological Activity
Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate is a pyrazole derivative notable for its unique trifluoropropyl substitution and dicarboxylate groups. This compound has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molar Mass : 288.19 g/mol
- CAS Number : Not specified in the sources.
The trifluoropropyl group enhances the compound's lipophilicity and may influence its interaction with biological targets, potentially leading to enhanced pharmacological effects.
Pharmacological Effects
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory : Pyrazole compounds have been shown to possess significant anti-inflammatory properties. For instance, studies on related pyrazole derivatives have demonstrated comparable efficacy to established anti-inflammatory drugs like indomethacin .
- Analgesic : In addition to anti-inflammatory effects, some pyrazole derivatives also exhibit analgesic properties. Compounds similar to this compound have been tested for pain relief in various models .
- Antimicrobial and Antitubercular Activities : Certain pyrazole derivatives have shown promising results against bacterial strains and Mycobacterium tuberculosis (MTB). For example, a study reported that specific pyrazole compounds inhibited MTB at low concentrations .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymes : Some derivatives act as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, thus providing therapeutic benefits in mood disorders .
- Interaction with COX Enzymes : The compound may also interact with cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. Selective COX-2 inhibitors derived from pyrazoles have been noted for their reduced gastrointestinal side effects compared to non-selective COX inhibitors .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound or closely related compounds:
- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced edema models. Compounds exhibited IC values comparable to standard treatments like diclofenac sodium .
- Antimicrobial Efficacy : Research on antibacterial activity against various strains showed that certain pyrazole derivatives inhibited growth effectively at concentrations as low as 6.25 µg/mL against MTB .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of selected pyrazole derivatives:
| Compound Name | CAS Number | Similarity Index | Notable Activity |
|---|---|---|---|
| This compound | Not specified | - | Anti-inflammatory |
| Diethyl 1H-pyrazole-3,5-dicarboxylate | 37687-24-4 | 0.97 | Analgesic |
| Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 33146-99-5 | 0.90 | Antimicrobial |
| Methyl 5-methyl-1H-pyrazole-3-carboxylate | 25016-17-5 | 0.85 | Antitubercular |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
